4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine
Overview
Description
4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core substituted with a 1,4-diazepane ring. This compound is part of a broader class of thienopyrimidines, which are known for their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, have been reported to inhibit phosphatidylinositol-3-kinase (pi3k) and epidermal growth factor receptor (egfr) . These targets play crucial roles in cell proliferation and survival, making them important targets in cancer therapy.
Mode of Action
Thieno[3,2-d]pyrimidines are known to interact with their targets (like pi3k and egfr) by binding to the atp-binding pocket, thereby inhibiting the kinase activity . This inhibition disrupts the downstream signaling pathways, leading to reduced cell proliferation and survival.
Biochemical Pathways
The PI3K/Akt signaling pathway is one of the key pathways affected by thieno[3,2-d]pyrimidines . Inhibition of PI3K leads to a decrease in the production of PIP3, a critical secondary messenger. This results in the inactivation of Akt, a serine/threonine-specific protein kinase. Akt inactivation disrupts several downstream processes, including cell cycle progression, apoptosis, and cell migration.
Result of Action
The inhibition of pi3k and egfr by thieno[3,2-d]pyrimidines can lead to reduced cell proliferation and increased apoptosis . This makes them potential candidates for cancer therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . Another method includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine: Another thienopyrimidine with similar biological activities.
Thieno[3,4-b]pyridine: A related compound with distinct structural features and applications.
Uniqueness: 4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thienopyrimidine core with a 1,4-diazepane ring makes it a valuable compound for various research and therapeutic applications .
Properties
IUPAC Name |
4-(1,4-diazepan-1-yl)thieno[2,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-3-12-4-6-15(5-1)10-9-2-7-16-11(9)14-8-13-10/h2,7-8,12H,1,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVSVRKWGWNXLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C3C=CSC3=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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